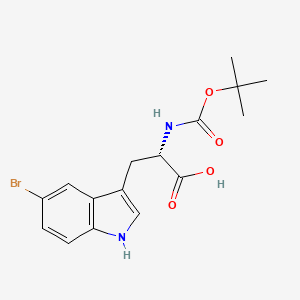

BoC-5-bromo-L-tryptophan

Description

Contextualizing Unnatural Amino Acid Incorporation in Biomolecular Systems

The ability to incorporate unnatural amino acids (Uaas) into proteins represents a significant expansion of the genetic code and a powerful tool in protein engineering. nih.govspringernature.comnih.govacs.orgfrontiersin.org This technique allows for the introduction of novel chemical functionalities, such as spectroscopic probes, post-translational modifications, and bioorthogonal reactive groups, at specific sites within a protein's structure. nih.govacs.org The incorporation can be achieved through several methods, including residue-specific and site-specific approaches. acs.org

Residue-specific incorporation involves the global replacement of a natural amino acid with an unnatural analog, which is useful for creating proteins with globally altered properties. acs.org In contrast, site-specific incorporation, often achieved by repurposing stop codons like the amber codon (UAG), allows for the precise insertion of a single Uaa at a predetermined position. nih.gov This is facilitated by an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize the Uaa and the corresponding codon, but not any of the endogenous pairs in the host cell. nih.govfrontiersin.org This precise control has enabled a wide range of applications, from mapping protein-ligand interactions to controlling protein function in living mammalian cells. nih.govnih.gov

Significance of Indole (B1671886) Functionalization in Rational Peptide and Protein Design

The indole side chain of tryptophan is a versatile scaffold for chemical modification, playing critical functional roles in peptides and proteins. nih.gov Functionalization of the indole ring can significantly impact the bioactivity and physicochemical properties of peptides, offering new avenues for peptide-based drug discovery. nih.govub.edu Late-stage modification of tryptophan residues within a peptide sequence is a particularly valuable strategy for rapidly exploring chemical diversity and creating novel peptide-drug conjugates. nih.govacs.org

Halogenation of the indole ring is a common strategy to tune the properties of lead drug candidates. dtu.dk For instance, the introduction of a bromine atom at the C5 position of the indole ring, as in 5-bromo-L-tryptophan, can alter the electronic properties and steric bulk of the amino acid, potentially leading to enhanced biological activity or novel interaction profiles. plos.org This modification has been explored in the context of antimicrobial peptides and other bioactive compounds. mdpi.com Furthermore, functionalization at various positions of the indole ring, including C2, C5, C6, and C7, has been achieved through both chemical and enzymatic methods, highlighting the broad potential of this approach. frontiersin.orgnih.govnih.govacs.orgrsc.org

Overview of N-alpha-Boc Protection Strategies for Tryptophan Analogs in Synthesis

In solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions at the reactive functional groups of amino acids. The N-alpha-amino group is commonly protected with either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethyloxycarbonyl (Fmoc) group. google.comnih.gov The Boc group is a widely used protecting group for the alpha-amino group of tryptophan and its analogs during peptide synthesis. nih.gov

The synthesis of BoC-5-bromo-L-tryptophan involves the protection of the alpha-amino group of 5-bromo-L-tryptophan with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov This protection is crucial for the subsequent steps in peptide synthesis, ensuring that the amino group does not participate in unintended reactions. google.comnih.gov The indole nitrogen of tryptophan can also be protected, for example with a formyl group, to prevent side reactions during peptide cleavage from the resin. peptide.com The choice of protecting group strategy is critical for the successful synthesis of peptides containing modified tryptophan residues.

Below is a table summarizing some of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 75816-20-5 | sigmaaldrich.comchemsrc.comglpbio.comechemi.com |

| Molecular Formula | C₁₆H₁₉BrN₂O₄ | sigmaaldrich.comglpbio.comechemi.com |

| Molecular Weight | 383.24 g/mol | echemi.com |

| Physical Form | Off-white solid | sigmaaldrich.com |

| IUPAC Name | (2S)-3-(5-bromo-1H-indol-3-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.5±0.1 g/cm³ | chemsrc.comechemi.com |

| Boiling Point | 576.4±50.0 °C at 760 mmHg | echemi.com |

| Flash Point | 302.4±30.1 °C | echemi.com |

II. Advanced Synthetic Methodologies for this compound and Its Functionalized Analogs

The synthesis of halogenated amino acids such as this compound is a significant area of research, driven by their utility as building blocks in peptide synthesis and drug discovery. Advanced methodologies have focused on achieving high regioselectivity and enantiopurity, employing both biocatalytic and chemical strategies to generate the key precursor, 5-bromo-L-tryptophan.

**2.1. Regioselective Synthesis of 5-Bromo-L-tryptophan Precursors

The precise installation of a bromine atom at the C5 position of the indole ring of tryptophan is a primary challenge. Both biological and chemical methods have been developed to control this regioselectivity, providing enantiomerically pure bromotryptophans ready for further modification, such as Boc-protection.

Biocatalysis offers a powerful route to halogenated tryptophans, leveraging the inherent selectivity of enzymes to perform specific chemical transformations under mild conditions.

Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of electron-rich aromatic compounds, including L-tryptophan. acs.org The reaction mechanism is an electrophilic aromatic substitution that requires reduced flavin adenine (B156593) dinucleotide (FADH2), molecular oxygen, and a halide salt. rsc.org The enzyme first generates a highly reactive flavin hydroperoxide species from FADH2 and O2. rsc.orgnih.gov This intermediate reacts with a halide ion (e.g., Br⁻) to form a hypohalous acid (HOBr), which is then channeled to the substrate-binding site to perform the regioselective halogenation. rsc.orgnih.gov

A conserved lysine (B10760008) residue within the active site is crucial for positioning the hypohalous acid for the reaction with tryptophan. nih.gov The regioselectivity of the halogenation (i.e., at position C5, C6, or C7 of the indole ring) is determined by the specific enzyme used. For the synthesis of 5-bromo-L-tryptophan, a tryptophan 5-halogenase is required.

Several tryptophan halogenases have been identified and characterized, each with distinct regioselectivity. This allows for the targeted synthesis of different halogenated tryptophan isomers.

Table 1: Examples of Flavin-Dependent Tryptophan Halogenases and their Regioselectivity

| Enzyme | Native Regioselectivity | Source Organism | Notes |

|---|---|---|---|

| PyrH | C5-Halogenation | Streptomyces rugosporus | Catalyzes selective halogenation at the 5-position of the tryptophan indole ring. acs.orgmdpi.com |

| SttH | C6-Halogenation | Streptomyces toxytricini | Primarily halogenates the 6-position of tryptophan. acs.org |

| Thal | C6-Halogenation | Streptomyces albogriseolus | A tryptophan 6-halogenase. acs.orgacs.org |

| RebH | C7-Halogenation | Lechevalieria aerocolonigenes | Part of the rebeccamycin (B1679247) biosynthesis pathway, it selectively halogenates the 7-position. acs.orgnih.gov |

| PrnA | C7-Halogenation | Pseudomonas fluorescens | The first characterized FDH, involved in pyrrolnitrin (B93353) biosynthesis. rsc.orgnih.gov |

Tryptophan synthase (TrpS), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, naturally catalyzes the condensation of indole and L-serine to form L-tryptophan. nih.govcaltech.edu The β-subunit of this enzyme (TrpB) has been a major target for protein engineering to create novel biocatalysts for the synthesis of noncanonical amino acids. caltech.edu Through directed evolution, researchers have successfully altered the substrate specificity of TrpB to accept a wide array of nucleophiles beyond indole, including substituted indoles. caltech.edu

This approach has been used to generate β-branched tryptophan analogs by enhancing the enzyme's trace activity with L-threonine as a substrate. nih.gov More significantly, directed evolution has been employed to engineer TrpB variants that can catalyze C-C bond formation with new classes of nucleophiles, such as 3-substituted oxindoles, leading to products with all-carbon quaternary stereocenters. acs.org Six generations of evolution resulted in a variant with a 400-fold improvement in activity for this transformation. acs.org This powerful methodology demonstrates the potential to evolve TrpB variants that can directly incorporate substituted indoles, like 5-bromoindole, to produce 5-bromo-L-tryptophan in a single, highly enantioselective step.

Chemoenzymatic strategies combine the selectivity of biocatalysis with the versatility of chemical synthesis. In this context, enzymatic halogenation is used to install a halogen atom onto a molecule, which then acts as a chemical "handle" for further diversification through cross-coupling reactions. mdpi.comresearchgate.net

A typical chemoenzymatic route begins with the regioselective bromination of L-tryptophan using an appropriate FDH, such as PyrH for 5-bromination. mdpi.com The resulting 5-bromo-L-tryptophan, often used directly from the crude biocatalysis mixture, can then be subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings). mdpi.com This allows for the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds at the 5-position of the indole ring, providing access to a diverse library of functionalized tryptophan analogs that are difficult to synthesize by other means. mdpi.com This modular approach has been successfully applied to generate novel indigoid derivatives from halogenated indoles and to derivatize complex bioactive molecules. mdpi.comnih.gov

While biocatalytic methods are powerful, traditional chemical synthesis remains a vital approach for producing halogenated amino acids. Modern strategies focus on achieving high stereochemical control.

A robust and highly regioselective method for synthesizing enantiopure bromotryptophans involves the alkylation of bromoindoles with a chiral cyclic sulfamidate. researchgate.netcolab.ws This two-step approach provides excellent control over both regioselectivity and stereochemistry. researchgate.net

The process begins with the deprotonation of an unprotected bromoindole (e.g., 5-bromoindole) using an organometallic base, typically a Grignard reagent like methylmagnesium chloride (MeMgCl), in the presence of a copper salt such as copper(I) chloride (CuCl). researchgate.netresearchgate.net This generates a reactive indole nucleophile. This nucleophile then attacks a cyclic sulfamidate derived from an enantiopure amino acid, such as D-serine. The reaction proceeds with complete regioselectivity, with the indole nucleophile attacking exclusively at the C3 position. researchgate.netresearchgate.net The cyclic sulfamidate acts as a chiral electrophilic glycine (B1666218) equivalent, ensuring that the newly formed stereocenter has a defined configuration. Mild deprotection conditions are then used to yield the final enantiopure bromo-D-tryptophan derivative. researchgate.netx-mol.com This method is general and has been applied to synthesize 4-, 5-, 6-, and 7-bromo-D-tryptophans in moderate yields. researchgate.net

Table 2: General Reaction Scheme for Bromotryptophan Synthesis via Cyclic Sulfamidate

| Step | Reactants | Reagents / Conditions | Product |

|---|---|---|---|

| 1. Nucleophile Formation | Bromoindole (e.g., 5-bromoindole) | MeMgCl, CuCl | Bromoindole Nucleophile |

| 2. Alkylation & Deprotection | Bromoindole Nucleophile, D-Serine derived cyclic sulfamidate | 1. Reaction | 5-Bromo-D-tryptophan |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUYEAWOUQONRU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Boc 5 Bromo L Tryptophan and Its Functionalized Analogs

Regioselective Synthesis of 5-Bromo-L-tryptophan Precursors

Chemo-Synthetic Pathways to Enantiopure Bromotryptophans

Approaches from Bromoindoles

The synthesis of tryptophan derivatives, including BoC-5-bromo-L-tryptophan, can be achieved starting from bromoindoles. This approach involves the construction of the amino acid side chain onto the pre-functionalized indole (B1671886) core. One strategy is the alkylation of bromoindoles with derivatives of iodoalanine, which can be facilitated by transition metal catalysis, such as the Negishi cross-coupling reaction. d-nb.info This method allows for the creation of a diverse range of tryptophan surrogates. d-nb.info

Another general two-step approach involves the reaction of indole nucleophiles, prepared from unprotected bromoindoles using methylmagnesium chloride in the presence of copper chloride, with cyclic sulfamidates derived from D-serine. This method yields various brominated D-tryptophan derivatives with complete regioselectivity. researchgate.net These derivatives can then be deprotected under mild conditions. researchgate.net The synthesis of 4-bromoindole (B15604) itself can be accomplished in a single step, which then serves as a precursor for further functionalization. researchgate.net

Implementation of N-alpha-Boc Protecting Group in Tryptophan Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis. total-synthesis.combiosynth.com Its implementation is crucial for preventing unwanted side reactions during peptide chain elongation.

The most common method for the introduction of the Boc protecting group onto the α-amino group of tryptophan is through the use of di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O). total-synthesis.com The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Boc anhydride. total-synthesis.com This process can be performed in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, depending on the specific substrate and reaction conditions. total-synthesis.comgoogle.com The resulting tert-butoxycarbonyl group effectively shields the α-amino group from participating in subsequent coupling reactions.

A postulated intermediate in some reactions involving the ester of tryptophan is N-alpha-Boc-L-tryptophan N-alpha-carboxy anhydride. biosynth.comcymitquimica.com The kinetics of the formation and ring-opening of this intermediate are influenced by the acidity and basicity of the reaction environment. biosynth.comcymitquimica.com

| Reagent | Conditions | Product |

| Boc Anhydride (Boc₂O) | Base (e.g., triethylamine, NaOH), Solvent (e.g., methanol, acetonitrile) | N-alpha-Boc-L-tryptophan |

| Boc Anhydride (Boc₂O) | DMAP, CH₃CN | N-alpha-Boc-L-tryptophan |

This table summarizes common reagents and conditions for the N-alpha-Boc protection of tryptophan.

In the synthesis of complex peptides, especially those containing multiple reactive functional groups, an orthogonal protection strategy is essential. biosynth.comjocpr.com Orthogonal protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one functional group without affecting others. biosynth.comjocpr.com

The Boc group, which is acid-labile, is orthogonal to several other important protecting groups used in peptide synthesis. total-synthesis.com For instance, it is orthogonal to the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz or Z) group, which is removed by hydrogenolysis. total-synthesis.com This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS). peptide.com

For tryptophan, the indole nitrogen can also be protected to prevent side reactions during peptide synthesis and cleavage. peptide.com A common protecting group for the indole nitrogen is the formyl (For) group, which is utilized in Boc-based SPPS. peptide.com The combination of an N-alpha-Boc group and an N-in-formyl group on tryptophan represents an example of an orthogonal protection scheme within a single amino acid residue. The use of an N-in-Boc protecting group on tryptophan has also been shown to be advantageous, as it is stable to hydrogenation, unlike derivatives where the alpha-amino group is also protected with Boc. google.com

| Nα-Protecting Group | Side Chain Protecting Group | Cleavage Condition for Nα-Group | Cleavage Condition for Side Chain Group | Orthogonality |

| Boc | Benzyl (Bzl) | Moderate Acid (e.g., TFA) | Strong Acid (e.g., HF) | Quasi-orthogonal |

| Fmoc | tert-Butyl (tBu) | Base (e.g., Piperidine) | Acid (e.g., TFA) | Orthogonal |

| Boc | Formyl (For) (on Trp indole) | Acid (e.g., TFA) | Thiolytic cleavage or Piperidine/DMF | Orthogonal |

This interactive table illustrates the concept of orthogonal protection with examples relevant to tryptophan chemistry.

Advanced Functionalization Strategies on the Indole Moiety of this compound

The bromine atom at the 5-position of the indole ring of this compound serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse functional groups, leading to the synthesis of novel tryptophan analogs with potentially unique biological properties.

Transition-metal catalysis, particularly with palladium, has become an indispensable tool for the functionalization of halogenated aromatic compounds. d-nb.inforesearchgate.net

The palladium-catalyzed Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between organozinc compounds and organic halides. researchgate.netnih.gov In the context of this compound, this reaction allows for the direct alkylation of the indole ring. d-nb.infonih.gov

The reaction typically involves the in situ formation of an organozinc reagent from an alkyl halide and zinc dust. This organozinc species then couples with the bromoindole derivative in the presence of a palladium catalyst. d-nb.info The choice of catalyst and solvent is critical for achieving high yields and suppressing side reactions. d-nb.inforesearchgate.net For instance, DMF has been reported to suppress β-elimination when using Nα-Boc-β-iodoalanine methyl ester as a coupling partner. d-nb.info

Recent studies have demonstrated the successful Negishi cross-coupling of Nα-Boc-L-7-bromotryptophan methyl ester with various alkyl iodides, achieving yields between 52% and 83%. d-nb.info This methodology provides a direct route to alkylated tryptophan derivatives that are ready for incorporation into peptides. d-nb.infonih.gov

| Catalyst | Ligand | Solvent | Substrate | Product | Yield |

| Pd(amphos)₂Cl₂ | Amphos | DMF | 5-bromoindole | 5-benzylindole | High Conversion |

| Pd₂(dba)₃ | P(t-Bu)₃·HBF₄ | THF | 4-bromo-6,7-indolyne intermediate | 4-ethylindole | 70% |

This data table presents examples of palladium-catalyzed Negishi cross-coupling reactions involving indole scaffolds.

Introduction of Bioorthogonal Handles for Subsequent Conjugation

Bioorthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. Introducing bioorthogonal handles onto BoC-L-tryptophan derivatives creates powerful tools for chemical biology, enabling applications like protein labeling, tracking, and target identification.

The alkyne group is a premier bioorthogonal handle due to its small size, stability, and unique reactivity in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). A highly effective method for the direct alkynylation of tryptophan residues involves a gold-catalyzed reaction with a hypervalent iodine reagent, specifically 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX). researchgate.net

This reaction selectively functionalizes the C2 position of the tryptophan indole ring under mild conditions (e.g., 40 °C in acetonitrile). researchgate.net It has been successfully applied to N-protected tryptophan dipeptides, yielding the alkynylated products in good yields (50-78%). researchgate.net The methodology is compatible with other functional amino acids like serine and phenylalanine, highlighting its potential for modifying complex peptides and proteins. researchgate.net The resulting alkyne-modified tryptophan can then be used for bioconjugation to label or link the peptide to other molecules. researchgate.net

Table 3: Gold-Catalyzed C2-Alkynylation of Tryptophan-Containing Dipeptides

| Entry | Substrate (Peptide) | Catalyst | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Boc-Trp-Gly-OMe | AuCl | TIPS-EBX | MeCN, 40 °C, 24 h | 78 | researchgate.net |

| 2 | Boc-Trp-Ser-OMe | AuCl | TIPS-EBX | MeCN, 40 °C, 48 h | 66 | researchgate.net |

Diazirines are compact, photoactivatable functional groups that serve as precursors to highly reactive carbenes upon UV irradiation (~350 nm). nih.govresearchgate.net Incorporating a diazirine moiety into the tryptophan scaffold creates a "photo-affinity" probe. When this probe binds to a target protein, UV activation generates a carbene that can form a covalent bond with nearby amino acid residues, permanently labeling the binding partner. nih.govnih.gov

Synthetic strategies have been developed to create photoactivatable tryptophan analogs, such as 5- or 6-trifluoromethyldiazirinyltryptophan ("photo-Trp"). nih.govresearchgate.net A Boc-protected version of a diazirinyl-tryptophan has also been reported, making it suitable for solid-phase peptide synthesis. nih.gov These probes are invaluable for identifying the specific protein targets of bioactive small molecules or peptides and for mapping ligand-protein interaction sites in complex biological environments. nih.govnih.gov The small size of the diazirine group often minimizes perturbation of the parent molecule's biological activity. nih.gov

Synthesis of Boron-Containing Tryptophan Analogs for Targeted Research

Boron-containing amino acids are of significant interest for Boron Neutron Capture Therapy (BNCT), a binary cancer therapy that uses the capture of neutrons by non-radioactive boron-10 (B1234237) (¹⁰B) to destroy tumor cells. acs.orgresearchgate.net Tryptophan is an attractive scaffold for delivering boron to cancer cells due to its uptake by transporters like LAT1, which are often overexpressed in tumors. acs.org

A key intermediate in the synthesis of boronated tryptophans is the boronopinacol ester. The Miyamura borylation reaction provides a direct route to convert this compound into its corresponding 5-boronopinacol analog. This reaction typically involves palladium catalysis to couple the aryl bromide with bis(pinacolato)diboron (B136004).

One successful synthesis starts with a d,l-mixture of 5-bromotryptophan, which is first protected to form a tri-Boc derivative. nih.gov The subsequent Miyamura borylation, using a palladium catalyst like Pd(dppf)₂Cl₂ and potassium acetate (B1210297) (KOAc) in a solvent such as DMSO, proceeds smoothly to furnish the desired tri-Boc protected 5-boronopinacol tryptophan analog (TB-5-BT) in excellent yield (>90%). nih.gov This protected analog serves as a stable precursor that can be deprotected under specific, non-acidic conditions to yield the final boronated amino acid for biological studies. nih.gov

Table 4: Synthesis of Boronopinacol Tryptophan Analogs

| Entry | Starting Material | Key Reagent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | TriBoc-5-d,l-bromo-Trp-OMe | Bis(pinacolato)diboron | Pd(dppf)₂Cl₂ | TriBoc-5-d,l-boronopinacol-Trp-OMe (TB-5-BT) | >90 | nih.gov |

| 2 | N-acetyl-5-d,l-bromo-Trp-OMe | Bis(pinacolato)diboron | Pd(fer)₂Cl₂ | N-acetyl-5-d,l-boronopinacol-Trp-OMe (NA-5-BT) | 65 | nih.gov |

Ir-Assisted Direct Borylation Strategies

Iridium-catalyzed C-H bond borylation has emerged as a powerful and efficient methodology for the direct functionalization of aromatic and heteroaromatic compounds. umich.edumsu.edu This strategy is particularly valuable for complex molecules like tryptophan, as it allows for the introduction of a boronate ester group (such as a pinacol (B44631) boronate, BPin) onto the indole ring, which can then serve as a versatile handle for further chemical modifications. umich.edursc.org The reaction typically proceeds with high regioselectivity, which is largely governed by steric factors, and demonstrates broad functional group tolerance. umich.edunih.gov

Research into the iridium-catalyzed borylation of N-Boc-L-tryptophan derivatives has revealed specific strategies for functionalizing the indole nucleus. nih.gov While direct borylation at the C5 position is not the most common outcome, strategies have been developed to selectively functionalize other positions, particularly C7, which can then be used to generate a variety of analogs. acs.org

A notable advanced strategy involves a one-pot, two-step sequence for the C7-selective borylation of N-Boc-L-tryptophan methyl ester. acs.orgresearchgate.net This method circumvents the challenge of directly functionalizing the C7 position by first performing a diborylation at the more accessible C2 and C7 positions, followed by a selective removal of the C2-boryl group. acs.org

The initial step employs an iridium catalyst, typically generated from [Ir(cod)OMe]2 (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I)) and a bipyridine ligand such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), with bis(pinacolato)diboron (B2pin2) as the borylating agent. acs.org This reaction leads to the formation of a C2,C7-diboronated tryptophan derivative. acs.org Subsequently, a selective C2-protodeboronation is achieved, often using a palladium catalyst in acetic acid, to yield the desired C7-boronated N-Boc-L-tryptophan methyl ester. acs.org This C7-borylated product is a key intermediate that can be used to synthesize various derivatives, including C7-halo tryptophans. acs.orgresearchgate.net

Crucially, these borylation reactions have been shown to be stereospecific, with no racemization observed at the chiral center of the amino acid. nih.govgoogle.com Chiral HPLC analysis of the borylated products derived from both D- and L-isomers of N-Boc tryptophan methyl ester confirmed that the opposite enantiomer was not detected. msu.edunih.gov

Detailed findings from studies on the C7-borylation of N-Boc-L-tryptophan methyl ester are summarized in the table below.

Table 1: Ir-Assisted C7-Borylation of N-Boc-L-tryptophan Methyl Ester via a Diboronation/Protodeboronation Sequence

| Step | Substrate | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Diboronation | N-Boc-L-tryptophan methyl ester | [Ir(cod)OMe]2 (2 mol %), dtbpy (4 mol %), B2pin2 (2 equiv), THF, 65 °C, 20 h | N-Boc-C2,C7-di(Bpin)-L-tryptophan methyl ester | ~88% | acs.org |

| 2. Protodeboronation | N-Boc-C2,C7-di(Bpin)-L-tryptophan methyl ester | Pd(OAc)2 (catalytic), Acetic Acid, 30 °C | N-Boc-C7-(Bpin)-L-tryptophan methyl ester | 85% | acs.org |

Iii. Applications of Boc 5 Bromo L Tryptophan in Peptide and Protein Engineering

Utilization as an Unnatural Amino Acid Building Block in Peptide Synthesis

Boc-5-bromo-L-tryptophan is a key building block for the synthesis of novel peptides with modified properties. The tert-butoxycarbonyl (Boc) protecting group facilitates its use in established synthetic protocols, while the bromo-substituted indole (B1671886) ring imparts unique characteristics to the resulting peptide.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of amino acids into a desired sequence on an insoluble resin support. peptide.com this compound is readily integrated into the Boc/Bzl (tert-butoxycarbonyl/benzyl) SPPS strategy.

The general cycle for incorporating this compound involves several key steps:

Attachment: The synthesis begins by anchoring the first Boc-protected amino acid to a suitable resin, such as a Merrifield or PAM resin. chempep.comgoogle.com

Deprotection: The acid-labile Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA), to expose a free amine. chempep.compeptide.com

Coupling: The next amino acid in the sequence, in this case, this compound, is activated and coupled to the free amine of the preceding residue.

Iteration: This cycle of deprotection and coupling is repeated until the full peptide chain is assembled. peptide.com

During the synthesis, the indole nitrogen of the tryptophan ring may be left unprotected or protected with a group like a formyl group to prevent side reactions, which is later removed during the final cleavage step. peptide.comgoogle.com Scavengers are often added during TFA deprotection steps to prevent the modification of the sensitive indole ring by cationic species generated during the reaction. peptide.com

Two primary chemical strategies dominate SPPS: the Boc/Bzl scheme and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) scheme. peptide.comiris-biotech.de The choice between them for incorporating 5-bromo-L-tryptophan depends on the desired final peptide and the other amino acids in the sequence.

The Boc strategy employs an acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based groups for permanent side-chain protection. peptide.com Deprotection is achieved with moderate acid (e.g., TFA), while final cleavage from the resin and removal of side-chain protecting groups requires a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

The Fmoc strategy uses a base-labile Fmoc group for Nα-protection and acid-labile groups (like t-butyl) for side-chain protection. lifetein.com This is considered an "orthogonal" protection scheme because the two types of protecting groups are removed under fundamentally different conditions (base vs. acid). peptide.com This approach avoids the use of harsh acids, which can be advantageous for sensitive sequences. nih.gov

| Feature | Boc/Bzl Protection Scheme | Fmoc/tBu Protection Scheme |

| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Nα-Deprotection | Moderate Acid (e.g., TFA) peptide.com | Base (e.g., Piperidine) lifetein.com |

| Side-Chain Protection | Acid-labile (e.g., Benzyl-based) | Acid-labile (e.g., t-Butyl-based) |

| Final Cleavage | Strong Acid (e.g., HF, TFMSA) peptide.com | Moderate Acid (e.g., TFA) peptide.com |

| Orthogonality | Quasi-orthogonal peptide.com | Fully orthogonal iris-biotech.de |

| Advantages | Can reduce aggregation for hydrophobic peptides. peptide.com | Milder conditions, suitable for acid-sensitive peptides. nih.gov |

| Considerations for Trp | Risk of indole modification during acidolysis, often requiring scavengers or side-chain protection. peptide.comnih.gov | Milder conditions can reduce tryptophan-related side reactions. nih.gov |

Incorporating a bromine atom at the 5-position of the tryptophan indole ring offers several strategic advantages for enhancing peptide function and analysis.

Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can alter the electronic properties of the indole ring. This can influence intramolecular and intermolecular interactions, such as hydrogen bonding and π-stacking, potentially leading to peptides with higher binding affinity or specificity for their biological targets.

Heavy Atom for Structural Biology: Bromine acts as a heavy atom, which is particularly useful in X-ray crystallography. The presence of a site-specifically incorporated bromotryptophan can aid in solving the phase problem, facilitating the determination of the three-dimensional structure of the peptide or a peptide-protein complex.

Spectroscopic Probe: The bromo-substituent alters the UV-Vis and fluorescence properties of the tryptophan side chain. This allows 5-bromotryptophan to be used as a spectroscopic probe to study peptide conformation, binding events, and dynamics in different environments.

Handle for Cross-linking: The carbon-bromine bond can potentially serve as a handle for further chemical modifications or for photo-cross-linking studies to identify binding partners in complex biological systems.

Site-Specific Incorporation of this compound into Proteins

Beyond synthetic peptides, this compound is a precursor for the site-specific incorporation of 5-bromotryptophan into larger proteins. This is achieved by expanding the genetic code of living organisms, allowing for the production of engineered proteins with novel functionalities.

The central dogma of molecular biology dictates that 20 canonical amino acids are encoded by the genetic code. However, technologies have been developed to expand this repertoire. The site-specific incorporation of 5-bromotryptophan is made possible by creating an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. nih.gov

This orthogonal aaRS/tRNA pair functions independently of the host cell's own translational machinery. The process involves:

Engineering the Synthetase: An aaRS from one organism (e.g., E. coli) is mutated so that it no longer recognizes its natural amino acid substrate but instead specifically recognizes and activates the unnatural amino acid (e.g., 5-bromotryptophan).

Engineering the tRNA: The corresponding tRNA is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), which does not encode for a canonical amino acid. nih.gov

Cellular Expression: When the genes for this engineered aaRS/tRNA pair are expressed in a host cell (like E. coli) and the unnatural amino acid is supplied in the growth medium, the cell's ribosomes will read through the UAG codon and insert 5-bromotryptophan at that specific site in the protein being synthesized. nih.gov

This technology provides precise control over the location of the unnatural amino acid, enabling detailed studies of protein structure and function.

Once 5-bromotryptophan is site-specifically incorporated into a protein, it becomes a powerful tool for evaluating binding dynamics and interactions. The unique properties of the bromo-substituted indole ring allow researchers to probe molecular events that would be difficult to observe with natural amino acids alone.

Computational methods, such as molecular dynamics (MD) simulations and binding free energy calculations (e.g., MM-GBSA), are often used to predict and analyze these interactions. researchgate.netnih.gov The experimental data obtained from proteins containing 5-bromotryptophan can be used to validate and refine these computational models.

Applications in Binding Studies:

Probing Binding Pockets: The altered size and electronics of 5-bromotryptophan can be used to probe the stringency of a binding pocket and the nature of the interactions (e.g., hydrophobic, halogen bonding).

Fluorescence Quenching: Changes in the fluorescence of the incorporated 5-bromotryptophan upon ligand binding can be used to determine binding affinities and kinetics.

NMR Spectroscopy: The bromine atom provides a unique signal that can be used in NMR studies to monitor conformational changes in the protein upon binding to another molecule.

By combining site-specific incorporation with biophysical and computational techniques, a detailed picture of the energetic and structural determinants of protein-ligand interactions can be achieved. nih.gov

Impact of Bromine Substitution on Protein Structure-Function Relationships

The introduction of a bromine atom at the 5-position of the tryptophan indole ring has profound effects on the physicochemical properties of the amino acid, which in turn influences the structure and function of the proteins into which it is incorporated. Tryptophan itself often plays a crucial role in protein folding and stability, frequently found within the hydrophobic core of a protein. nih.gov The substitution of a hydrogen atom with a larger, more electronegative bromine atom can alter these dynamics significantly.

The key impacts of bromine substitution include:

Steric Effects : The larger van der Waals radius of bromine compared to hydrogen can introduce steric hindrance, potentially altering the local conformation of the peptide backbone or the packing of adjacent side chains. This can lead to changes in the protein's tertiary structure.

Electronic Effects : Bromine is an electron-withdrawing group, which modifies the electron density of the indole ring. This can influence crucial non-covalent interactions such as cation-π interactions, hydrogen bonding with the indole nitrogen, and hydrophobic interactions. nih.gov These interactions are fundamental to maintaining a stable, folded protein structure. nih.govnih.gov

Halogen Bonding : The bromine atom can participate in halogen bonds, a type of non-covalent interaction where the electrophilic region on the halogen interacts with a nucleophilic site (like a carbonyl oxygen). This provides an additional tool for stabilizing specific structural motifs within a protein.

These modifications collectively impact the protein's folding kinetics and thermodynamic stability. The precise outcome—whether stabilizing or destabilizing—depends on the local environment and the specific structural context of the substituted tryptophan residue. nih.gov

| Property | Effect of Bromine Introduction | Potential Impact on Protein Structure/Function |

|---|---|---|

| Van der Waals Radius | Increase (H: 1.20 Å, Br: 1.85 Å) | Altered side-chain packing, potential for steric hindrance. |

| Electronegativity | Increase (H: 2.20, Br: 2.96 on Pauling scale) | Modified electronic character of the indole ring, influencing cation-π and dipole interactions. |

| Hydrophobicity | Increased hydrophobicity of the side chain. | Enhanced partitioning into the hydrophobic core, potentially increasing stability. |

| Halogen Bonding | Enables formation of halogen bonds. | Provides an additional stabilizing interaction for specific protein conformations. |

Rational Design and Synthesis of Functional Peptides and Protein Mimetics

The rational design of peptides involves the deliberate selection of amino acid sequences to create molecules with specific, predetermined functions. nih.govresearchgate.netfrontiersin.org this compound is a valuable tool in this process, allowing chemists to move beyond the canonical 20 amino acids to engineer novel properties. nih.gov The synthesis of peptides containing this modified amino acid is typically achieved through solid-phase peptide synthesis (SPPS), where the Boc-protected amino acid is incorporated at the desired position in the growing peptide chain. nih.gov

The introduction of bromine into a peptide sequence is a strategic choice to fine-tune its biological and physical properties. nih.gov By replacing a standard tryptophan with its 5-bromo counterpart, researchers can modulate features such as binding affinity, selectivity, and stability.

For instance, in the design of peptides that target specific protein-protein interactions, the brominated indole ring can serve as a "heavy atom" probe or introduce new contact points. Research on RGD peptides, which target integrin receptors, has shown that incorporating halotryptophans can significantly increase binding affinity and selectivity for specific integrin subtypes. acs.org While that study focused on 7-bromotryptophan, the principle applies to other isomers; the halogen's position and electronic properties can be used to optimize the interaction with the target receptor. acs.org The increased hydrophobicity and potential for halogen bonding can lead to a more favorable binding free energy.

| Peptide Property | Mechanism of Modulation by 5-Br-Trp | Desired Outcome |

|---|---|---|

| Receptor Binding Affinity | Enhanced hydrophobic interactions; potential for new halogen bonds in the binding pocket. | Increased potency and lower effective concentration. |

| Binding Selectivity | Steric and electronic constraints that favor binding to one receptor over another. | Reduced off-target effects. |

| Proteolytic Stability | Steric shielding of nearby peptide bonds from protease cleavage. | Longer biological half-life. |

| Conformational Stability | Stabilization of specific secondary structures (e.g., α-helices, β-sheets) through enhanced interactions. | Improved structural integrity and function. |

Peptides containing this compound are valuable as tools for investigating complex biological processes. jpt.compeptide.co.jp Many naturally occurring marine peptides that contain bromotryptophan exhibit potent biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.net Synthetically incorporating 5-bromotryptophan allows researchers to create analogues of these natural products or design entirely new molecules to probe biological pathways. peptide.co.jp

These synthetic peptides can be used as:

Molecular Probes: The bromine atom can be used as a spectroscopic or crystallographic handle to study peptide-protein interactions. Its high electron density makes it useful for X-ray crystallography to solve the structure of a peptide-receptor complex.

Enzyme Inhibitors: By designing a peptide that mimics the substrate of an enzyme, the bromo-tryptophan can be positioned to interact with the active site, potentially leading to potent and selective inhibition.

Receptor Ligands: Synthetic peptides containing 5-bromotryptophan can be designed as highly specific agonists or antagonists for cellular receptors, allowing for the controlled activation or inhibition of signaling pathways for mechanistic studies.

The creation of these tailored molecules provides researchers with precise tools to dissect biological mechanisms at a molecular level, contributing to a deeper understanding of cell biology and disease. nih.gov

Iv. Research Applications in Chemical Biology and Biochemistry

Development of Chemical Probes and Spectroscopic Tags

The strategic modification of BoC-5-bromo-L-tryptophan enables the creation of chemical probes and spectroscopic tags designed to investigate protein function, structure, and dynamics within their native cellular environment. mskcc.org These tools are engineered with specific functionalities that allow for detection and manipulation through various analytical techniques.

A key application of this compound is its conversion into alkynylated tryptophan derivatives, which are powerful chemical probes for protein profiling. nih.govnih.gov The bromine atom on the indole (B1671886) ring can be substituted with a terminal alkyne group through metal-catalyzed cross-coupling reactions. This alkyne handle is a bioorthogonal functional group, meaning it does not react with native biological molecules.

These alkynylated tryptophan analogs can be incorporated into proteins in living cells during active protein synthesis. rsc.orgsemanticscholar.org This process, known as bioorthogonal noncanonical amino acid tagging (BONCAT), allows for the specific labeling of newly synthesized proteins. nih.gov Once incorporated, the alkyne moiety enables multimodal analyses through "click chemistry" mediated attachment of various reporter groups, such as fluorophores or affinity tags (e.g., biotin). nih.govresearchgate.net This approach facilitates the imaging and mass spectrometry-based proteomic analysis of proteins that bind to or incorporate tryptophan, providing insights into protein function and signal transduction. nih.gov

| Technique | Description | Reporter Group Attachment | Outcome | Reference |

|---|---|---|---|---|

| BONCAT (Bioorthogonal Noncanonical Amino Acid Tagging) | Incorporation of an unnatural amino acid with a terminal alkyne into newly synthesized proteins in living cells. | Click chemistry cycloaddition of an azide-modified reporter (e.g., azido-rhodamine). | Selective identification, imaging, and proteomic analysis of active protein synthesis. | nih.govsemanticscholar.org |

| Activity-Based Protein Profiling (ABPP) | Use of reactive chemical probes to covalently label active enzyme families directly in complex proteomes. Alkynylated probes allow for subsequent tagging. | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorescent dyes or biotin. | Enables multimodal functional studies of microbial communities and characterization of enzyme activity. | semanticscholar.org |

The intrinsic fluorescence of tryptophan is a widely used probe for protein structure and function. bmglabtech.com However, in proteins with multiple tryptophan residues, distinguishing signals from individual residues is challenging. nih.gov this compound serves as a precursor to create tryptophan analogs with unique fluorescent properties. By replacing the bromine with various fluorophores or functionalities that modify the indole's electronic properties, researchers can develop probes with distinct excitation and emission wavelengths. nih.govnih.gov

These fluorescent analogs can be incorporated into proteins, providing site-specific reporters for monitoring conformational changes, ligand binding, or protein-protein interactions without significant perturbation of the protein's native structure or function. nih.gov For instance, analogs like 4-cyanotryptophan (B8074655) have been developed that offer improved quantum yield, photostability, and an emission spectrum in the visible range, making them suitable for in vivo imaging applications where the UV-excitation of natural tryptophan is a limitation. nih.gov

| Tryptophan Analog | Excitation Max (nm) | Emission Max (nm) | Key Features | Reference |

|---|---|---|---|---|

| L-Tryptophan | ~280 | ~350 | Natural fluorescence, sensitive to local environment. | nih.gov |

| 4-Azatryptophan | ~280 | ~380 | Red-shifted emission, biocompatible. | nih.gov |

| 7-Azatryptophan | ~290 | ~410 | Large Stokes shift, useful for FRET studies. | nih.govsemanticscholar.org |

| 4-Cyanotryptophan | ~295 | ~420 | Blue fluorescence, high quantum yield, good photostability. | nih.gov |

The UV absorbance spectrum of the tryptophan indole ring is sensitive to the polarity and electrostatic properties of its microenvironment. nih.govnih.gov This sensitivity can be exploited to study protein dynamics. Second- and fourth-derivative spectrophotometry are high-resolution techniques used to resolve the overlapping absorption bands of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in a protein's UV spectrum. nih.govresearchgate.net

By introducing tryptophan analogs derived from this compound, which possess altered spectrophotometric properties, researchers can create unique probes to report on specific local environments within a protein. nih.gov Temperature-dependent shifts in the derivative absorbance peaks of these analogs can provide qualitative information about the hydration of buried aromatic residues and the internal dynamics of the protein core. nih.gov Furthermore, the analysis of solvent effects on the spectral transitions of tryptophan derivatives helps in estimating the exposure of tryptophan residues to the solvent, offering insights into conformational changes during processes like protein folding or ligand binding. researchgate.netamazonaws.com

Bioconjugation and Bioorthogonal Chemical Reactions

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. Bioorthogonal reactions are a special class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov Derivatives of this compound, particularly those functionalized with alkyne or other reactive handles, are central to modern bioconjugation strategies. nih.gov

"Click chemistry" refers to a set of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govnih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide (B81097). nih.gov

As previously mentioned, this compound is an ideal precursor for synthesizing alkynylated tryptophan. nih.gov This alkyne-modified amino acid, once incorporated into a peptide or protein, can be selectively conjugated to any molecule bearing an azide tag. nih.govresearchgate.net This powerful methodology is widely used to attach a variety of payloads to proteins, including:

Fluorescent dyes for imaging and tracking. uni-muenchen.de

Biotin tags for affinity purification and detection.

Drug molecules to create targeted therapeutics like antibody-drug conjugates.

Cross-linking agents to study protein-protein interactions.

The high efficiency and specificity of click chemistry allow these conjugations to be performed under mild, aqueous conditions, making them compatible with complex biological samples. nih.gov

The synthesis of peptides and proteins containing modified tryptophan analogs can be achieved through different strategies.

On-Resin Strategies: In solid-phase peptide synthesis (SPPS), a peptide is assembled step-by-step while anchored to a solid polymer support (resin). rsc.org this compound, or a derivative thereof, can be incorporated into the growing peptide chain at a specific position. Subsequent chemical modifications, such as the introduction of an alkyne or the attachment of a reporter molecule via click chemistry, can sometimes be performed while the peptide is still attached to the resin. This on-resin approach can streamline the synthesis and purification process. nih.gov However, care must be taken, as acidic conditions used for cleavage from the resin can potentially lead to alkylation of the tryptophan residue. rsc.org

Solution-Phase Strategies: Alternatively, the modified tryptophan-containing peptide is first synthesized, cleaved from the resin, and purified. The bioconjugation reaction is then performed in solution. This approach is highly common for labeling purified proteins. For example, a protein containing a uniquely accessible, genetically encoded alkynylated tryptophan can be reacted in solution with an azide-tagged molecule of interest. This strategy offers flexibility and is often used for the precise, site-specific functionalization of proteins. nih.gov

Investigations into Enzyme Mechanisms and Substrate Recognition

Brominated tryptophan analogs, such as 5-bromo-L-tryptophan, serve as valuable tools in enzyme assays to probe catalytic mechanisms and substrate specificity. These analogs can act as substrates, inhibitors, or mechanistic probes for various enzymes involved in tryptophan metabolism.

A notable example involves the characterization of skatole synthase SktA, a non-heme diiron enzyme from the cyanobacterium Nostoc punctiforme. In a biochemical assay, SktA was shown to catalyze the oxygen-dependent conversion of 5-bromo-L-tryptophan into 5-bromo-3-methylindole (5-bromoskatole), with cyanide and bicarbonate identified as coproducts nih.gov. This single-enzyme conversion represents an alternative aerobic pathway for skatole synthesis, contrasting the previously established multi-step anaerobic pathway in other bacteria nih.gov. The use of the brominated analog was crucial in identifying the product and elucidating the novel catalytic function of this heme oxygenase-like domain-containing oxidase (HDO) superfamily member nih.gov.

The principles for such enzyme assays are well-established. For instance, radioenzymatic assays for enzymes like tryptophan hydroxylase rely on using a tritiated substrate. The enzymatic reaction produces tritiated water ([3H]H2O), which can be quantified to determine enzyme activity nih.gov. This approach allows for high sensitivity in measuring the activity of enzymes that may be present in low concentrations nih.gov.

Table 1: Enzymatic Conversion of 5-Bromo-L-Tryptophan by SktA

| Enzyme | Substrate | Product(s) | Organism Source |

|---|---|---|---|

| Skatole Synthase (SktA) | 5-bromo-L-tryptophan | 5-bromoskatole, Cyanide, Bicarbonate | Nostoc punctiforme |

Tryptophan metabolism is a complex network of pathways crucial for cellular function, producing a range of bioactive molecules mdpi.com. In the gastrointestinal tract, dietary tryptophan is metabolized through three primary routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway, which is mediated by gut microbiota mdpi.com. Brominated tryptophan analogs are instrumental in studying these pathways, particularly in engineered biological systems.

Research has demonstrated the fermentative production of 7-bromo-L-tryptophan using an L-tryptophan-producing strain of Corynebacterium glutamicum nih.gov. This was achieved by introducing the halogenase RebH and the NADH-dependent flavin reductase RebF from the bacterium Lechevalieria aerocolonigenes. RebH regioselectively brominates L-tryptophan at the 7-position, a reaction dependent on FADH2, which is regenerated by RebF nih.gov. This study not only established a biosynthetic process for a halogenated tryptophan but also investigated its effects on the host organism's metabolic pathways. It was found that 7-bromo-L-tryptophan inhibited the activity of anthranilate phosphoribosyltransferase, a key enzyme in the tryptophan biosynthetic pathway, demonstrating a potential feedback regulation mechanism nih.gov. Such studies provide insight into how halogenated metabolites can influence and regulate central metabolic pathways.

The L-type amino acid transporter 1 (LAT1 or SLC7A5) is a crucial transporter for large neutral amino acids, including tryptophan, and is a target in drug discovery. Studies analyzing the structure-activity relationship of tryptophan derivatives help in designing potent and selective inhibitors for this transporter.

A study investigating a series of L-tryptophan derivatives with bulky substituents on the indole ring explored their potential as LAT1 inhibitors nih.gov. While this particular study focused on benzyloxy-L-tryptophans, it provides a clear model for how halogenated analogs are evaluated. The research involved assessing the inhibition of [3H]-L-leucine uptake in HT-29 human colon carcinoma cells, which express LAT1 nih.govresearchgate.net. The results demonstrated that the position of the substituent on the indole ring is critical for inhibitory activity. The 5-substituted derivative, 5-benzyloxy-L-tryptophan, was the most potent inhibitor among the isomers tested, with a half-maximal inhibitory concentration (IC50) of 19 μM nih.gov. In contrast, the 4-, 6-, and 7-substituted analogs showed no significant inhibition at concentrations below 100 μM nih.gov. Furthermore, replacing the carboxylic acid group with a tetrazole bioisostere resulted in a complete loss of potency nih.govresearchgate.net. These findings underscore the stringent structural requirements for ligand binding to LAT1 and highlight that specific modifications, such as substitution at the 5-position of the indole ring, can convert a transport substrate into an inhibitor nih.gov.

Table 2: Inhibition of LAT1 by Positional Isomers of Benzyloxy-L-Tryptophan

| Compound | Indole Ring Position | IC50 (μM) for [3H]-L-leucine uptake |

|---|---|---|

| 4-Benzyloxy-L-tryptophan | 4 | > 100 |

| 5-Benzyloxy-L-tryptophan | 5 | 19 |

| 6-Benzyloxy-L-tryptophan | 6 | > 100 |

| 7-Benzyloxy-L-tryptophan | 7 | > 100 |

Natural Product Chemistry and Biosynthetic Pathway Elucidation

Brominated tryptophans are a hallmark of marine natural product chemistry, frequently isolated from organisms such as sponges and mollusks. These compounds are typically not found in their free state but are incorporated into more complex secondary metabolites, including peptides and alkaloids researchgate.net. For example, 5-bromo-L-tryptophan has been reported as a constituent of natural products isolated from the marine sponge Smenospongia nih.gov.

The venom of carnivorous marine cone snails (Conus) is a particularly rich source of peptides containing brominated tryptophan residues. L-6-bromotryptophan was identified in a heptapeptide (B1575542) from Conus imperialis and in a 33-amino acid peptide, termed bromosleeper peptide, from Conus radiatus researchgate.net. The presence of these brominated amino acids is often associated with significant biological activity researchgate.net. The structural elucidation of these natural products relies on a combination of techniques, including HPLC for purification, mass spectrometry for molecular weight determination, and Edman degradation or NMR spectroscopy for sequence and structural confirmation researchgate.net.

Table 3: Examples of Bromotryptophan-Containing Natural Products from Marine Organisms

| Marine Organism | Compound Class | Specific Bromotryptophan Residue |

|---|---|---|

| Conus imperialis | Peptide | L-6-bromotryptophan |

| Conus radiatus | Peptide (Bromosleeper, Bromocontryphan) | L-6-bromotryptophan |

| Smenospongia sp. | Various | 5-bromo-L-tryptophan |

The discovery of brominated tryptophan residues in peptides and proteins from eukaryotic organisms established halogenation as a novel form of post-translational modification researchgate.net. The initial identification of L-6-bromotryptophan in peptides from Conus venom provided the first evidence of in vivo tryptophan halogenation in a eukaryotic system researchgate.net.

Definitive proof of post-translational bromination came from the molecular genetic analysis of bromocontryphan, a biologically active octapeptide from the venom of Conus radiatus nih.gov. Researchers cloned the cDNA encoding the peptide precursor from the snail's venom duct. The mRNA sequence revealed that the standard tryptophan codon, UGG, corresponded to the position of the L-6-bromotryptophan residue in the mature peptide nih.gov. This finding unequivocally demonstrated that the bromination event occurs after the peptide is synthesized through the normal ribosomal machinery, rather than through the incorporation of a pre-formed bromo-amino acid. Bromocontryphan is notable for its high density of post-translational modifications, which also include hydroxylation, epimerization, and C-terminal amidation, resulting in a molecule that closely resembles natural products formed through complex, multi-enzyme biosynthetic pathways nih.gov.

Role as Precursors in Indole Alkaloid Biosynthesis

N-(tert-Butoxycarbonyl)-5-bromo-L-tryptophan (this compound) serves as a crucial starting material in the synthesis of complex indole alkaloids. While not a direct substrate for enzymes in natural biosynthetic pathways, its role as a precursor is primarily situated within chemoenzymatic and synthetic strategies that aim to produce novel or rare alkaloids. The "BoC" (tert-butoxycarbonyl) protecting group is a synthetic addition that facilitates specific chemical manipulations, after which the resulting 5-bromo-L-tryptophan core can be incorporated into alkaloid structures through biological or further chemical steps.

The biosynthesis of indole alkaloids originates from the amino acid tryptophan. wikipedia.orgnih.govyoutube.com In living organisms, enzymes modify tryptophan through various reactions, including decarboxylation to tryptamine, halogenation, and condensation with other molecules to build the vast diversity of alkaloid structures. nih.govyoutube.com Halogenated tryptophans are precursors to many bioactive natural products. The introduction of a bromine atom at the 5-position of the indole ring, as in 5-bromo-L-tryptophan, creates a key intermediate for a range of halogenated alkaloids.

In the context of research and drug discovery, this compound is a valuable tool. The BoC group protects the alpha-amino group of tryptophan, preventing it from participating in unwanted side reactions during chemical synthesis steps. nih.gov This protection allows chemists to selectively modify other parts of the molecule. Once the desired modifications are complete, the BoC group can be removed under mild acidic conditions to yield the free amino acid, 5-bromo-L-tryptophan, or a derivative thereof. nih.gov

This deprotected, brominated tryptophan can then be used as a substrate for enzymes in chemoenzymatic synthesis. For instance, biosynthetic pathways can be reconstituted in vitro using isolated enzymes or cell-free systems. In such systems, 5-bromo-L-tryptophan can be fed as a precursor to enzymes like tryptophan halogenases, which can further modify the molecule, or to downstream enzymes that incorporate it into a larger alkaloid scaffold. While natural systems typically halogenate tryptophan directly, the use of synthetically prepared 5-bromo-L-tryptophan allows researchers to bypass the initial halogenation step and explore the subsequent biosynthetic reactions.

Detailed research has shown that various halogenated tryptophan analogues can be incorporated into alkaloid structures. For example, the enzymatic dimerization and cyclization of 5-chloro-L-tryptophan has been demonstrated in the semi-synthesis of Lynamicin D. nih.gov This highlights the potential for the analogous 5-bromo-L-tryptophan, derived from its BoC-protected form, to serve as a precursor in similar enzymatic constructions of brominated alkaloids.

The table below summarizes the key compounds involved in the transition from the protected synthetic precursor to a potential biosynthetic intermediate.

| Compound Name | Role | Typical Context |

| This compound | Protected Precursor | Chemical Synthesis |

| 5-bromo-L-tryptophan | Biosynthetic Precursor | Chemoenzymatic Synthesis / In Vitro Biosynthesis |

| Indole Alkaloids | Final Product | Natural Product Synthesis / Drug Discovery |

V. Mechanistic Investigations and Advanced Analytical Methodologies

Elucidation of Reaction Mechanisms in Derivatization Pathways

Understanding the intricate mechanisms of derivatization is crucial for optimizing reaction conditions and achieving desired products with high selectivity. This involves detailed studies of catalytic cycles and the factors governing selectivity.

Palladium-catalyzed C-H activation has become a significant method for the direct modification of tryptophan residues. nih.govresearchgate.net The process typically involves a Pd(II) catalyst that facilitates the cleavage of a C-H bond on the indole (B1671886) ring, followed by the formation of a new carbon-carbon or carbon-heteroatom bond. The tert-Butoxycarbonyl (BoC) protecting group on the tryptophan's amine is thought to act as a directing group, guiding the palladium catalyst to a specific C-H bond for activation. ntu.ac.uk

A primary challenge in these reactions, particularly when conducted in environmentally benign solvents like water with air as the oxidant, is catalyst deactivation. nih.govresearchgate.net This deactivation often occurs through the formation of inactive Pd(0) clusters. nih.govresearchgate.net To counteract this, research has focused on optimizing the catalytic system. Kinetic analysis and in situ X-ray absorption spectroscopy (XAS) have been employed to study these processes. nih.govresearchgate.net

Table 1: Ligand Effects on Palladium-Catalyzed C-H Activation of Tryptophan Derivatives

| Ligand | Effect on Catalyst Stability | Impact on Reaction Rate | Mechanistic Insight |

|---|---|---|---|

| 4,5-diazafluoren-9-one | Enhances stability by favoring Pd(II) state | May lower the initial rate | Shifts catalyst resting state, preventing Pd(0) clustering nih.gov |

| None (ligandless) | Prone to deactivation via Pd(0) clustering | Higher initial rate but stagnates | Catalyst deactivation is a significant off-cycle process nih.govresearchgate.net |

Achieving high regioselectivity and stereoselectivity is paramount in the synthesis and functionalization of BoC-5-bromo-L-tryptophan. The position of the bromine atom at the C5 position of the indole ring is a result of regioselective bromination. While direct chemical bromination of BoC-L-tryptophan can be controlled to favor the 5-position, enzymatic halogenation offers a high degree of regioselectivity. Flavin-dependent halogenases (FDHs), for example, can catalyze the specific halogenation of tryptophan at various positions, such as C6 or C7, depending on the enzyme. frontiersin.orgresearchgate.netnih.gov The active site of these enzymes precisely orients the tryptophan substrate to expose a specific carbon atom to the halogenating species. researchgate.netnih.govnih.gov

In the context of further functionalization via C-H activation, the directing group plays a crucial role in determining regioselectivity. The BoC group on the alpha-amino group of tryptophan can direct palladium catalysts to the C2 position of the indole ring for arylation or olefination. ntu.ac.uk By manipulating the directing groups within a peptide containing both tryptophan and another aromatic residue like phenylalanine, it is possible to achieve full control over which residue is modified. ntu.ac.uk

Stereoselectivity is maintained during these functionalization reactions by starting with enantiomerically pure L-tryptophan. The conditions of the palladium-catalyzed C-H activation are generally mild enough to avoid racemization at the chiral alpha-carbon. The integrity of the stereocenter is crucial for the biological activity of peptides and proteins incorporating this modified amino acid.

Table 2: Factors Influencing Selectivity in Tryptophan Modification

| Selectivity Type | Influencing Factor | Example | Outcome |

|---|---|---|---|

| Regioselectivity | Enzyme Active Site | Tryptophan 6-halogenase (Thal) | Bromination at the C6 position researchgate.netnih.gov |

| Directing Group | BoC group in Pd-catalyzed C-H activation | Functionalization at the C2 position ntu.ac.uk | |

| Stereoselectivity | Starting Material | Use of enantiomerically pure L-tryptophan | Retention of L-configuration in the final product |

| Reaction Conditions | Mild conditions for C-H activation | Avoidance of racemization at the alpha-carbon |

Advanced Characterization Techniques for Modified Biomolecules

Once this compound is synthesized or incorporated into larger structures, a suite of advanced analytical techniques is required to confirm its structure, purity, and the precise location of its incorporation.

Mass spectrometry (MS) is an indispensable tool in proteomics for identifying and characterizing proteins and their post-translational modifications. nih.gov When biomolecules are modified with this compound, MS-based "bottom-up" proteomics is commonly employed. nih.gov In this approach, the modified protein is enzymatically digested, typically with trypsin, into smaller peptides. nih.gov This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

The presence of the 5-bromo-tryptophan residue results in a characteristic isotopic pattern due to the natural abundance of bromine isotopes (79Br and 81Br in an approximate 1:1 ratio). This unique isotopic signature allows for the confident identification of peptides containing the modification. High-resolution mass spectrometers, such as the Orbitrap, can provide accurate mass measurements that further confirm the presence of the brominated tryptophan. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptides, and the resulting fragmentation pattern provides sequence information that pinpoints the exact location of the 5-bromo-L-tryptophan residue within the protein sequence. nih.gov

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and its derivatives. Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is passed through a column with a nonpolar stationary phase and a polar mobile phase. rsc.org The retention time of the compound is a characteristic property that can be used for its identification and quantification. By comparing the peak area of the desired compound to the areas of any impurity peaks, the purity can be accurately determined. rsc.org

Furthermore, chiral HPLC is essential for determining the enantiomeric excess of the final product. This technique uses a chiral stationary phase that interacts differently with the L- and D-enantiomers, leading to their separation. By analyzing a sample of this compound, two separate peaks corresponding to the L- and D-enantiomers would be observed if both are present. The relative integration of these peaks allows for the calculation of the enantiomeric excess, ensuring that the compound meets the stereochemical requirements for its intended biological applications.

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including enzymes and their intermediates. nih.govnih.govescholarship.org In the context of tryptophan biosynthesis and modification, X-ray crystallography has been instrumental in visualizing how enzymes like tryptophan synthase bind to their substrates and intermediates. nih.govresearchgate.net By obtaining a crystal of an enzyme in complex with a tryptophan analog or an intermediate, researchers can generate a detailed electron density map and build an atomic model of the active site. researchgate.netescholarship.org

This structural information is crucial for understanding the mechanistic basis of enzyme catalysis and regioselectivity. For instance, crystallographic studies of halogenases have revealed how the enzyme positions the tryptophan substrate in the active site to facilitate halogenation at a specific position. researchgate.netnih.gov Similarly, trapping and crystallizing biosynthetic intermediates can provide snapshots of the reaction pathway, offering insights into the chemical transformations that occur within the enzyme's active site. nih.govescholarship.org This knowledge is invaluable for enzyme engineering efforts aimed at creating novel biocatalysts for the synthesis of modified amino acids like 5-bromo-tryptophan.

Computational Chemistry Approaches in Tryptophan Derivative Research

Computational chemistry serves as a powerful tool in the study of halogenated tryptophan derivatives, offering a window into their dynamic behavior and interaction with biological systems. frontiersin.orgescholarship.org These methods allow for the investigation of phenomena that are often difficult to observe directly through experimental means. By simulating molecular interactions at an atomic level, researchers can predict and analyze the underlying principles governing the activity of these compounds.

Molecular dynamics (MD) simulations are a cornerstone of computational biology, enabling the study of the conformational dynamics of molecules over time. nih.govnih.gov In the context of this compound, MD simulations can elucidate the mechanisms by which it traverses biological membranes and interacts with transport proteins. nih.gov These simulations model the complex interplay of forces between the tryptophan derivative and its environment, providing a detailed picture of its transport pathways.

For instance, simulations can reveal key residues within a transporter protein that are crucial for substrate recognition and translocation. nih.gov By tracking the trajectory of the molecule, researchers can identify stable binding poses and transition states, which are critical for understanding the efficiency of transport. The insights gained from such simulations are instrumental in designing derivatives with improved uptake characteristics for various applications.

Table 1: Representative Parameters in Molecular Dynamics Simulations of Tryptophan Derivatives

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | CHARMM, AMBER, GROMOS |

| Solvent Model | Representation of the solvent (e.g., water) in the simulation. | Explicit (e.g., TIP3P) or Implicit |

| Simulation Time | The duration of the simulation, which needs to be long enough to capture the biological event of interest. | Nanoseconds (ns) to Microseconds (µs) |

| Temperature and Pressure | Controlled to mimic physiological conditions. | 300 K, 1 atm |

In silico modeling encompasses a range of computational techniques used to predict and analyze how a ligand, such as this compound, binds to a protein. reading.ac.ukresearchgate.netresearchgate.net These methods are crucial for understanding the molecular basis of a compound's biological activity and for the rational design of new molecules with enhanced specificity and affinity. researchgate.net

One of the primary goals of in silico modeling is to predict the binding mode and affinity of a ligand to its target protein. researchgate.net Techniques such as molecular docking are used to generate various possible binding poses of the ligand in the protein's active site. These poses are then scored based on functions that estimate the binding free energy. This approach can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Furthermore, more advanced methods like free energy perturbation (FEP) and thermodynamic integration (TI) can provide more accurate estimations of binding affinities by calculating the free energy changes associated with ligand binding. These calculations can be computationally intensive but offer valuable insights for lead optimization in drug discovery.

Table 2: Key Outputs from In Silico Ligand-Protein Interaction Studies

| Output | Description | Example Application for this compound |

|---|---|---|

| Binding Pose | The predicted orientation and conformation of the ligand within the protein's binding site. | Determining the interaction of the brominated indole ring with specific amino acid residues. |

| Binding Affinity (e.g., ΔGbind) | A quantitative measure of the strength of the interaction between the ligand and the protein. | Comparing the binding strength of this compound to different protein targets. |

| Interaction Fingerprints | A summary of the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.). | Identifying critical interactions for rational drug design. |

Vi. Emerging Research Trajectories for Modified Tryptophan Analogs

Development of Novel Unnatural Amino Acids Based on Functionalized Tryptophan Scaffolds

The incorporation of unnatural amino acids into proteins allows for the engineering of biocatalysts, therapeutic proteins, and biomaterials with novel structural and functional properties. nih.gov Functionalized tryptophan scaffolds are central to this endeavor, offering a platform to introduce probes, reactive groups, and other functionalities not found in natural proteins.

Researchers are developing UAA-based spectroscopic probes that are small and structurally similar to natural amino acids to minimize perturbation of the native protein structure. semanticscholar.org A key strategy involves modifying the tryptophan indole (B1671886) side chain to create fluorescent analogs with improved photophysical properties compared to natural tryptophan. rsc.org For instance, scientists have synthesized a class of fluorescent unnatural α-amino acids with carbazole side-chains designed to be close structural mimics of L-tryptophan. rsc.orgresearchgate.net These carbazole-derived amino acids exhibit strong fluorescent emission and high quantum yields, and their compatibility with solid-phase peptide synthesis allows for their ready incorporation into peptides to act as molecular reporters for biological events, such as protein-protein binding interactions. rsc.orgresearchgate.net